(4-Bromophenyl)triphenylsilane
Overview
Description
(4-Bromophenyl)triphenylsilane is an organosilicon compound with the molecular formula C24H19BrSi It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further bonded to a silicon atom that is connected to three additional phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
(4-Bromophenyl)triphenylsilane can be synthesized through several methods. One common approach involves the reaction of triphenylsilane with 4-bromophenylmagnesium bromide (a Grignard reagent) under an inert atmosphere. The reaction typically proceeds as follows:
Preparation of 4-bromophenylmagnesium bromide: This is achieved by reacting 4-bromobromobenzene with magnesium in anhydrous ether.
Reaction with triphenylsilane: The prepared Grignard reagent is then reacted with triphenylsilane to form this compound.
The reaction conditions generally include maintaining an inert atmosphere (e.g., nitrogen or argon) and controlling the temperature to avoid side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of organosilicon chemistry and Grignard reactions are applied. Industrial processes would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(4-Bromophenyl)triphenylsilane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or alkoxides.
Cross-Coupling Reactions: It can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Oxidation and Reduction: The phenyl groups can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium alkoxides, amines, and other nucleophiles. Conditions typically involve solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Cross-Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are commonly used. The reactions are often carried out in solvents like toluene or ethanol.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
Substitution Reactions: Products include (4-alkoxyphenyl)triphenylsilane or (4-aminophenyl)triphenylsilane.
Cross-Coupling Reactions: Products include biaryl compounds with various substituents.
Oxidation and Reduction: Products include oxidized or reduced derivatives of the phenyl groups.
Scientific Research Applications
(4-Bromophenyl)triphenylsilane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds and in cross-coupling reactions to form new carbon-carbon bonds.
Material Science: It is utilized in the development of materials for organic light-emitting diodes (OLEDs) and other electronic applications.
Biology and Medicine: While specific biological applications are less documented, organosilicon compounds are generally explored for their potential in drug delivery and as bioactive molecules.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (4-Bromophenyl)triphenylsilane in chemical reactions involves the reactivity of the bromine atom and the silicon-phenyl bonds. The bromine atom can undergo nucleophilic substitution, while the silicon-phenyl bonds can participate in cross-coupling reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Similar Compounds
Tetrakis(4-bromophenyl)silane: Contains four bromophenyl groups attached to a silicon atom.
Bis(4-bromophenyl)diphenylsilane: Contains two bromophenyl groups and two phenyl groups attached to a silicon atom.
Tetraphenylsilane: Contains four phenyl groups attached to a silicon atom.
Uniqueness
(4-Bromophenyl)triphenylsilane is unique due to the presence of a single bromophenyl group, which provides specific reactivity and allows for selective functionalization. This makes it a valuable intermediate in the synthesis of more complex molecules and materials.
Properties
IUPAC Name |
(4-bromophenyl)-triphenylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19BrSi/c25-20-16-18-24(19-17-20)26(21-10-4-1-5-11-21,22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-19H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDZSLJULKCKKPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=C(C=C4)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19BrSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40304978 | |
Record name | (4-Bromophenyl)triphenylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40304978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18737-40-1 | |
Record name | 18737-40-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168677 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (4-Bromophenyl)triphenylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40304978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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